molecular formula C21H20O9 B190516 Chrysin-7beta-monoglucoside CAS No. 31025-53-3

Chrysin-7beta-monoglucoside

Cat. No.: B190516
CAS No.: 31025-53-3
M. Wt: 416.4 g/mol
InChI Key: PIJHQWMTZXDYER-QNDFHXLGSA-N
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Description

Chrysin-7beta-monoglucoside (CAS: 31025-53-3) is a flavonoid glucoside derived from chrysin (5,7-dihydroxyflavone) through beta-glycosidic linkage at the 7-hydroxy position. It is a natural compound identified in herbal formulations such as the CFDT decoction, where it is present at a concentration of 0.74 mg/g . The glucosidation of chrysin enhances its solubility and bioavailability compared to the aglycone form.

Properties

CAS No.

31025-53-3

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

PIJHQWMTZXDYER-QNDFHXLGSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS No.

31025-53-3

Synonyms

Chrysin-7-glucoside;  Chrysin 7-O-β-D-glucopyranoside;  7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one;  5,7-Dihydroxyflavone 7-O-glucopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Structural Data of 7-O-Glucosides

Compound Name CAS Number Molecular Formula Aglycone Structure Key Features
This compound 31025-53-3 C₂₁H₂₀O₉* Chrysin (5,7-dihydroxyflavone) Low natural abundance in CFDT decoction
Calycosin 7-O-beta-D-glucoside 20633-67-4 C₂₂H₂₂O₁₀ Calycosin (3',7-dihydroxy-4'-methoxyisoflavone) Isoflavone backbone; used as a reference standard in quality control
Apigenin 7-O-beta-D-glucoside CHEBI:77722 C₂₁H₂₀O₁₀* Apigenin (4',5,7-trihydroxyflavone) Enhanced water solubility; studied for glycosylation effects on bioavailability
Diosmetin 7-O-glucoside - - Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) Methoxylation at 4' position; potential anti-inflammatory activity
8-O-Methylretusin-7-O-beta-D-glucopyranoside 126617-61-6 C₂₃H₂₄O₁₀ Methylated flavonoid derivative Specialized applications in phytochemical research

*Molecular formulas inferred from aglycone and glucose moieties.

Key Observations:

Aglycone Diversity: this compound features a simple flavone backbone (chrysin), whereas calycosin glucoside is an isoflavone with a methoxy group, and diosmetin glucoside contains additional hydroxyl and methoxy substitutions. These structural differences influence receptor binding and metabolic stability. The methylated derivative (8-O-Methylretusin-7-glucoside) demonstrates how alkyl modifications can alter hydrophobicity and target specificity.

Natural Abundance: this compound is less abundant (0.74 mg/g) in the CFDT decoction compared to other glucosides like liquiritin (99.97 mg/g) or hesperetin (96.28 mg/g) , suggesting variations in biosynthesis or extraction efficiency.

Research Applications: Calycosin 7-glucoside is widely utilized as a reference material in pharmacological studies , whereas apigenin 7-glucoside is a model compound for investigating glycosylation’s impact on flavonoid bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chrysin-7beta-monoglucoside
Reactant of Route 2
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Chrysin-7beta-monoglucoside

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